molecular formula C4H6N2S B7734623 1-methylimidazole-2-thiol

1-methylimidazole-2-thiol

Cat. No.: B7734623
M. Wt: 114.17 g/mol
InChI Key: PMRYVIKBURPHAH-UHFFFAOYSA-N
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Description

1-Methylimidazole-2-thiol is a heterocyclic compound that belongs to the imidazole family. It is characterized by a sulfur atom attached to the second position of the imidazole ring and a methyl group at the first position. This compound is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylimidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the desired imidazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Methylimidazole-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using chlorine dioxide, resulting in the formation of different oxidation products .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with chlorine dioxide leads to the formation of oxidized derivatives .

Mechanism of Action

The mechanism of action of 1-methylimidazole-2-thiol involves its interaction with specific molecular targets. For instance, it can bind to myoglobin and sensor proteins, affecting their function . The compound’s thiol group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Uniqueness: 1-Methylimidazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiol group and a methyl group on the imidazole ring makes it particularly versatile in various applications .

Properties

IUPAC Name

1-methylimidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRYVIKBURPHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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